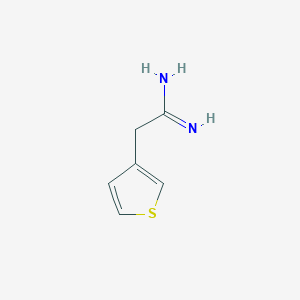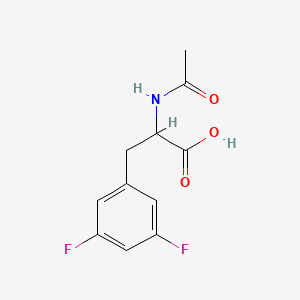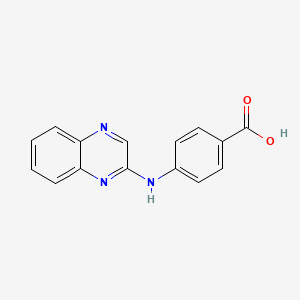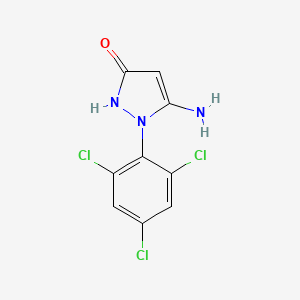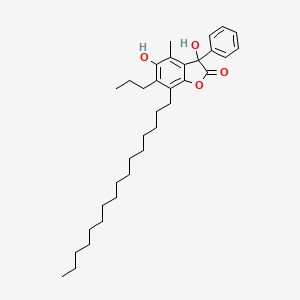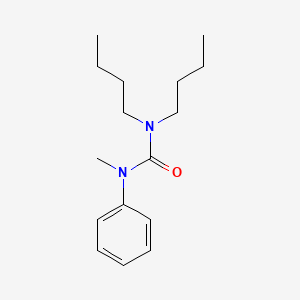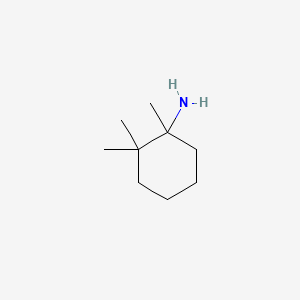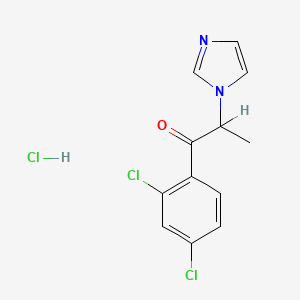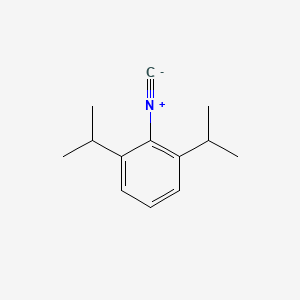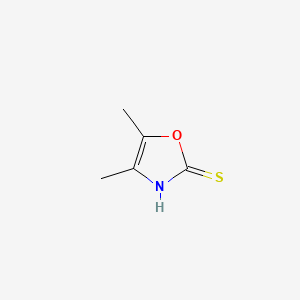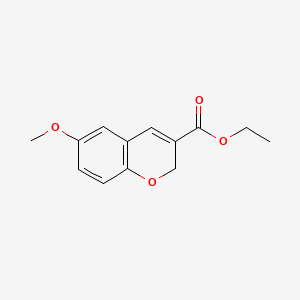
1-(3,4-Dimethylphenyl)-4,4,4-trifluorobutane-1,3-dione
説明
The description of an organic compound usually includes its molecular formula, structural formula, and IUPAC name. The molecular formula represents the number and type of atoms in a molecule. The structural formula shows the arrangement of atoms in the molecule. The IUPAC name is a systematic method of naming chemical substances based on their structure .
Synthesis Analysis
The synthesis of an organic compound involves a series of chemical reactions that transform starting materials into the desired product. The analysis of the synthesis process includes studying the reaction conditions, the reagents and catalysts used, and the yield of the product .Molecular Structure Analysis
Molecular structure analysis involves determining the arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .Chemical Reactions Analysis
This involves studying the chemical reactions that the compound undergoes. This includes understanding the reaction mechanism, which is the step-by-step sequence of reactions by which the overall chemical change occurs .Physical And Chemical Properties Analysis
This involves studying properties such as melting point, boiling point, solubility, density, and reactivity. These properties can give insights into the compound’s stability, reactivity, and suitability for certain applications .科学的研究の応用
1. Blue-Light Excitable Materials
A study by Liu et al. (2013) detailed the synthesis of a β-diketone ligand closely related to 1-(3,4-Dimethylphenyl)-4,4,4-trifluorobutane-1,3-dione. This ligand, when coordinated with europium ion, yielded a complex that exhibited intense red emission and extended its excitation band to the blue light region, making it useful in fields that require blue light excitable red emission materials without UV radiation (Liu et al., 2013).
2. Gas Chromatography Applications
Dilli and Robards (1985) conducted studies on the gas chromatographic behavior of chelates derived from aromatic β-diketones similar to 1-(3,4-Dimethylphenyl)-4,4,4-trifluorobutane-1,3-dione. They found that several fluorinated chelates could be successfully chromatographed, which is consistent with their thermoanalytical behavior (Dilli & Robards, 1985).
3. Monitoring Cationic Photopolymerization
Ortyl et al. (2014) evaluated a carbazole derivative (a close relative to the compound ) as a fluorescent probe for monitoring cationic photopolymerization processes. This compound showed a significant shift in its fluorescence spectrum during the polymerization process, indicating its potential use in real-time monitoring of such processes (Ortyl et al., 2014).
4. Synthesis and Application in Organic Chemistry
The compound has been utilized in the synthesis of other complex molecules. For instance, Zou Yong (2001) used a similar compound in the synthesis of Celecoxib, indicating its utility in the synthesis of pharmaceutical compounds (Zou Yong, 2001).
作用機序
Safety and Hazards
特性
IUPAC Name |
1-(3,4-dimethylphenyl)-4,4,4-trifluorobutane-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11F3O2/c1-7-3-4-9(5-8(7)2)10(16)6-11(17)12(13,14)15/h3-5H,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUEQDRLVAKAXSR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)CC(=O)C(F)(F)F)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11F3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50392947 | |
| Record name | 1-(3,4-dimethylphenyl)-4,4,4-trifluorobutane-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50392947 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-Dimethylphenyl)-4,4,4-trifluorobutane-1,3-dione | |
CAS RN |
63458-99-1 | |
| Record name | 1-(3,4-Dimethylphenyl)-4,4,4-trifluoro-1,3-butanedione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=63458-99-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(3,4-dimethylphenyl)-4,4,4-trifluorobutane-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50392947 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



